阿特拉津巯基盐酸盐

描述

Synthesis Analysis

Atrazine mercapturate is formed through the body's metabolic processes, where atrazine undergoes conjugation with mercapturic acid. This metabolite is a conjugation product, indicating exposure to atrazine rather than being synthetically produced in a laboratory setting. Research focused on the synthesis of atrazine derivatives for the purpose of creating artificial antigens has also been conducted, which involves reacting atrazine with β-Mercaptopropionic acid under specific conditions to synthesize haptens for immune response studies (Fu Dan-ni, 2011).

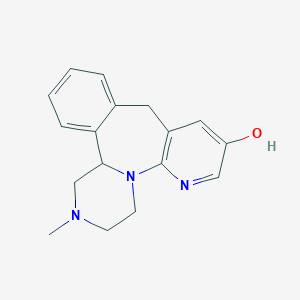

Molecular Structure Analysis

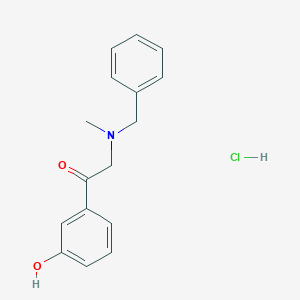

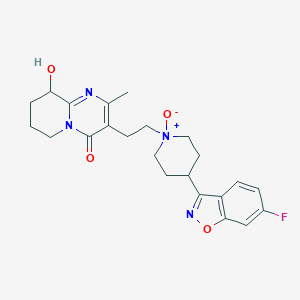

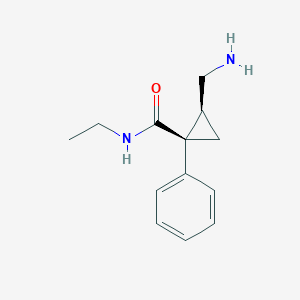

The molecular structure of atrazine mercapturate, like other mercapturates, involves the addition of a mercapturic acid moiety to atrazine. This structural modification enhances the solubility of atrazine in water, facilitating its excretion in urine. The precise molecular interactions and structure of atrazine mercapturate can be deduced from its formation mechanism and the general structure of mercapturates, which consist of a parent compound linked to a cysteine derivative via a sulfide bond.

Chemical Reactions and Properties

Atrazine mercapturate's chemical properties are characterized by its increased polarity and solubility compared to atrazine. This metabolite is formed through the body's detoxification pathways, where enzymes catalyze the conjugation of atrazine with glutathione, followed by further processing to form the mercapturate. This pathway illustrates the bioactivation and detoxification process of xenobiotics in the body.

Physical Properties Analysis

The physical properties of atrazine mercapturate, such as solubility, play a significant role in its detection and measurement in biological samples. These properties are influenced by the molecular structure of the metabolite, which is designed to be more water-soluble than the parent compound, facilitating its renal excretion.

Chemical Properties Analysis

The chemical behavior of atrazine mercapturate, including its stability and reactivity, is pivotal in understanding its role as a biomarker of atrazine exposure. Studies employing methods such as ELISA and LC-MS/MS have been developed to detect atrazine mercapturate in urine, highlighting its chemical properties relevant to bioanalytical detection and environmental exposure assessment (A. Lucas et al., 1993), (M. Koivunen et al., 2006).

科学研究应用

Application Summary

Atrazine mercapturate, a metabolite of atrazine, is used in the study of the environmental impact of atrazine, a widely used herbicide . The extensive use of atrazine (estimated consumption of 70,000–90,000 tons per annum globally) to eliminate undesirable weeds has resulted in the accumulation of atrazine and its metabolites in surface and groundwater above maximum permissible limits .

Methods of Application

The carbonaceous materials such as activated carbon, biochar, carbon nanotubes, and graphene have been employed as potent adsorbents for the efficient removal of atrazine along with its metabolites from wastewater .

Results or Outcomes

The literature survey demonstrated the highest atrazine adsorption capacity of activated carbons (13.95–712.10 mg g−1), followed by biochar (4.55–409.84 mg g−1) and carbon nanotubes (28.21–110.80 mg g−1) .

Health Effects Research

Application Summary

Atrazine mercapturate is employed to investigate the environmental and human health effects of atrazine . It is used in studies exploring enzyme inhibition, especially in relation to atrazine metabolism .

Results or Outcomes

While specific quantitative data or statistical analyses are not provided in the sources, it is suggested that atrazine and its metabolites, including Atrazine mercapturate, may have potential health impacts .

安全和危害

Atrazine, from which atrazine mercapturate is derived, is an endocrine-disrupting chemical mainly targeting the neuroendocrine system and associated axes . It has been reported to cause cancer in certain laboratory animals, have diverse effects on the reproductive system in animals and humans, and disrupt the normal function of the endocrine system .

未来方向

属性

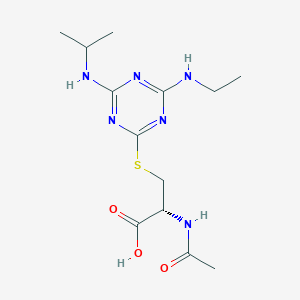

IUPAC Name |

(2R)-2-acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N6O3S/c1-5-14-11-17-12(15-7(2)3)19-13(18-11)23-6-9(10(21)22)16-8(4)20/h7,9H,5-6H2,1-4H3,(H,16,20)(H,21,22)(H2,14,15,17,18,19)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYBXBVCDDNBLJW-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SCC(C(=O)O)NC(=O)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=NC(=NC(=N1)SC[C@@H](C(=O)O)NC(=O)C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160763 | |

| Record name | Atrazine mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atrazine mercapturate | |

CAS RN |

138722-96-0 | |

| Record name | Atrazine mercapturate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138722960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrazine mercapturate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-[Benzyl(methyl)amino]-1-hydroxyethyl]phenol](/img/structure/B29200.png)